Scientific Field: Biochemistry and Materials Science
Summary of Application: The compound is used in the synthesis of a new monomer, namely, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA) for enzyme-free glucose sensing at physiological conditions.
Methods of Application: The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage.
Results or Outcomes: The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0.
Scientific Field: Medicinal Chemistry
Summary of Application: The compound is used in the synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives.
Results or Outcomes: The synthesized derivatives have been tested for their antibacterial activity. .
3-Fluoro-4-pyrrolidinobenzoic acid is an organic compound characterized by the presence of a fluorine atom and a pyrrolidine ring attached to a benzoic acid structure. Its chemical formula is , and it possesses a molecular weight of approximately 215.22 g/mol. The compound exhibits properties typical of fluorinated aromatic compounds, including enhanced lipophilicity and potential biological activity due to the presence of the fluorine atom.
The biological activity of 3-fluoro-4-pyrrolidinobenzoic acid has been investigated in various studies. It is known to exhibit:
Several methods have been reported for synthesizing 3-fluoro-4-pyrrolidinobenzoic acid:
3-Fluoro-4-pyrrolidinobenzoic acid has several notable applications:
Interaction studies involving 3-fluoro-4-pyrrolidinobenzoic acid focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 3-fluoro-4-pyrrolidinobenzoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Contains a trifluoromethyl group instead of pyrrolidine | Enhanced lipophilicity; potential agrochemical use |
| 3-Fluoro-4-methoxybenzoic acid | Contains a methoxy group | Increased solubility in organic solvents |
| 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid | Pyrrolidine at the para position | Different spatial orientation affecting activity |
| 2-Amino-5-fluoro-4-methoxybenzoic acid | Amino and methoxy substitutions | Potential for enhanced biological activity |
Each of these compounds exhibits unique properties that differentiate them from 3-fluoro-4-pyrrolidinobenzoic acid while sharing core structural elements. The variations in substituents significantly influence their chemical behavior and biological activity.
Irritant